2,3,4-Trimethyl-1,5-naphthyridine
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Overview
Description
Synthesis Analysis
The synthesis of 2,3,4-Trimethyl-1,5-naphthyridine and related compounds often involves palladium-catalyzed cross-coupling reactions, oxidation, and treatment with nucleophilic agents. For instance, a method to prepare related naphthyridines involved palladium(0)-catalyzed cross-coupling, followed by oxidation and treatment with thionyl chloride to yield chloro derivatives, which were then subjected to nucleophilic substitution (Björk et al., 1996). Another approach for synthesizing tetrahydro-1,5-naphthyridines utilized an intramolecular inverse-electron-demand Diels-Alder reaction between imidazoles and 1,2,4-triazines, indicating a versatile methodology for naphthyridine derivatives (Lahue et al., 2004).
Molecular Structure Analysis
The molecular structure of 2,3,4-Trimethyl-1,5-naphthyridine includes a naphthyridine core substituted with methyl groups at positions 2, 3, and 4. This structure has been elaborated into a series of new ligands using methodologies like Stille coupling or Friedlander condensation, demonstrating the compound's utility in constructing complex molecular architectures (Singh & Thummel, 2009).
Chemical Reactions and Properties
The chemical properties of 2,3,4-Trimethyl-1,5-naphthyridine derivatives involve reactions such as nucleophilic substitution and cycloaddition, leading to various functionalized compounds. These reactions are fundamental for exploring the compound's potential in creating pharmacologically active molecules and materials with special properties (Björk et al., 1996).
Physical Properties Analysis
The physical properties of naphthyridine derivatives, such as solubility and thermal stability, are crucial for their application in materials science. For instance, a series of 4,8-substituted 1,5-naphthyridines exhibited high thermal stability and showed promising properties as materials for organic light-emitting diodes (OLEDs), highlighting the importance of understanding these compounds' physical properties (Wang et al., 2012).
Chemical Properties Analysis
The chemical properties of 2,3,4-Trimethyl-1,5-naphthyridine and its derivatives include their reactivity towards various chemical reagents, the ability to form complexes with metals, and their use as building blocks for more complex molecules. The versatility in their chemical reactions enables the synthesis of compounds with potential applications in medicinal chemistry and materials science (Singh & Thummel, 2009).
Scientific Research Applications
For example, 1,5-Naphthyridines have been used in the synthesis of various compounds through reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . They also have applications in the synthesis of organic compounds .
Substituted 1,8-naphthyridine compounds, which are similar to 1,5-naphthyridines, are used as antihypertensives, antiarrhythmics, herbicide safeners and also as immunostimulants .
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Synthetic Organic Chemistry
- 1,5-Naphthyridines have been used in the synthesis of various compounds through reactions with electrophilic or nucleophilic reagents .
- They are also involved in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
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Medicinal Chemistry
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Pharmaceutical Applications
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Metal Complex Formation
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Optical Applications
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Reactivity Studies
Future Directions
properties
IUPAC Name |
2,3,4-trimethyl-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-8(2)11-10(13-9(7)3)5-4-6-12-11/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHFUQNYZHMICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)N=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethyl-1,5-naphthyridine |
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